8-Oxabicyclo[3.2.1]octane-2-sulfonamide
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Overview
Description
8-Oxabicyclo[321]octane-2-sulfonamide is a bicyclic compound featuring an oxygen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[3.2.1]octane-2-sulfonamide can be achieved through several methods. One efficient method involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2, allowing the construction of 8-oxabicyclo[3.2.1]octanes with a wide substrate scope .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the methodologies used in laboratory synthesis can be scaled up for industrial applications. The use of efficient catalytic systems and tandem reactions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-Oxabicyclo[3.2.1]octane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tempo oxoammonium tetrafluoroborate.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 are commonly used reagents for oxidation reactions.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
8-Oxabicyclo[3.2.1]octane-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Oxabicyclo[3.2.1]octane-2-sulfonamide involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophiles or electrophiles, leading to various chemical transformations. The specific pathways and targets depend on the context of its use, such as in biological systems or synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound is structurally similar but contains a nitrogen atom instead of an oxygen atom.
11-Oxatricyclo[5.3.1.0]undecane: Another structurally related compound, featuring a tricyclic ring system with an oxygen atom.
Uniqueness
8-Oxabicyclo[3.2.1]octane-2-sulfonamide is unique due to its sulfonamide functional group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C7H13NO3S |
---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
8-oxabicyclo[3.2.1]octane-2-sulfonamide |
InChI |
InChI=1S/C7H13NO3S/c8-12(9,10)7-4-2-5-1-3-6(7)11-5/h5-7H,1-4H2,(H2,8,9,10) |
InChI Key |
JLOMKANEGDQUIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCC1O2)S(=O)(=O)N |
Origin of Product |
United States |
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